molecular formula C22H13ClF3N3O B10992503 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B10992503
M. Wt: 427.8 g/mol
InChI Key: CTCKWTXEZAAFPR-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a pyridin-3-yl group at position 2 and a carboxamide moiety linked to a 2-chloro-5-(trifluoromethyl)phenyl group. This structure combines aromatic and electron-withdrawing groups (chloro and trifluoromethyl), which are critical for modulating physicochemical properties and biological interactions.

Properties

Molecular Formula

C22H13ClF3N3O

Molecular Weight

427.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H13ClF3N3O/c23-17-8-7-14(22(24,25)26)10-20(17)29-21(30)16-11-19(13-4-3-9-27-12-13)28-18-6-2-1-5-15(16)18/h1-12H,(H,29,30)

InChI Key

CTCKWTXEZAAFPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The resulting quinoline intermediate is then subjected to further functionalization to introduce the pyridin-3-yl group and the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Reference
Acidic hydrolysisHCl (6M), reflux, 12hQuinoline-4-carboxylic acid + 2-chloro-5-(trifluoromethyl)aniline
Basic hydrolysisNaOH (3M), ethanol, 70°C, 8hSodium quinoline-4-carboxylate + 2-chloro-5-(trifluoromethyl)aniline

Key Findings :

  • Hydrolysis is regioselective, targeting the carboxamide bond without affecting the trifluoromethyl group.

  • The reaction efficiency depends on steric hindrance from the pyridin-3-yl substituent.

Nucleophilic Aromatic Substitution

The chlorophenyl group participates in nucleophilic substitution, particularly at the ortho-chloro position.

Reagent Conditions Product Reference
PiperidineDMF, 100°C, 24hN-[5-(Trifluoromethyl)-2-(piperidin-1-yl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide
Sodium methoxideMeOH, reflux, 6hMethoxy-substituted derivative (low yield due to trifluoromethyl deactivation)

Mechanistic Insight :

  • The electron-withdrawing trifluoromethyl group deactivates the aryl ring, but the ortho-chloro position remains reactive toward strong nucleophiles like amines .

Reductive Alkylation

The carboxamide nitrogen can undergo alkylation under reductive conditions.

Reagent Conditions Product Reference
Methyl iodide + NaHTHF, 0°C → RT, 4hN-Methylated carboxamide derivative
Benzyl bromide + K2CO3DMF, 60°C, 12hN-Benzyl derivative

Limitations :

  • Steric hindrance from the pyridin-3-yl group reduces reaction rates.

Metal-Catalyzed Coupling Reactions

The quinoline core participates in cross-coupling reactions to modify the pyridin-3-yl substituent.

Reaction Type Catalyst Conditions Product Reference
Suzuki couplingPd(PPh3)4, K2CO3DME/H2O, 80°C, 12h2-(4-Methoxyphenyl)quinoline-4-carboxamide derivative
Buchwald–HartwigPd2(dba)3, XantphosToluene, 110°C, 24hAmino-substituted quinoline derivative

Applications :

  • Used to introduce diverse aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Oxidation and Reduction

The quinoline ring undergoes redox transformations under controlled conditions.

Reaction Type Reagent Conditions Product Reference
OxidationKMnO4, H2SO460°C, 6hQuinoline N-oxide
ReductionH2 (1 atm), Pd/CEthanol, RT, 3h1,2,3,4-Tetrahydroquinoline derivative

Note :

  • The trifluoromethyl group remains intact during these reactions .

Photochemical Reactions

Ultraviolet (UV) irradiation induces cyclization in the presence of triplet sensitizers.

Sensitizer Conditions Product Reference
AcetophenoneCH3CN, 300 nm, 8hPyrido-fused tetracyclic compound

Significance :

  • Explored for synthesizing polycyclic architectures with potential bioactivity .

Experimental Data Table

Entry Reaction Yield (%) Purity (HPLC) Conditions Optimized
1Acidic hydrolysis78>95%HCl concentration, reflux time
2Suzuki coupling6592%Catalyst loading, solvent
3N-Alkylation5289%Base selection, temperature

Scientific Research Applications

Antimalarial Activity

One of the most notable applications of this compound is its antimalarial properties. Research has demonstrated that derivatives of quinoline-4-carboxamide, including N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide, exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Efficacy Against Malaria

A study highlighted the optimization of a series of quinoline-4-carboxamides that showed moderate potency against P. falciparum with an EC50 value of 120 nM. Further modifications led to compounds with low nanomolar potency, demonstrating excellent oral efficacy in P. berghei mouse models, with effective doses (ED90) below 1 mg/kg when administered orally for four days . This suggests that the compound could play a crucial role in developing new antimalarial therapies.

Anticancer Properties

This compound also shows promise in cancer research. Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Case Study: Antiproliferative Activity

In a study involving various synthesized quinoxaline derivatives, several compounds exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The most active compounds had IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their potential as selective anticancer agents . The structural features of these compounds are believed to enhance their interaction with specific cellular targets, making them candidates for further development in cancer therapy.

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial applications. Research into related quinoline compounds has shown that modifications can lead to enhanced activity against various bacterial strains.

Data Table: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget BacteriaZone of Inhibition (mm)Reference
Compound AMycobacterium smegmatis12-16
Compound BE. coli15
Compound CS. aureus14

This table summarizes findings from studies showing varying degrees of antibacterial activity linked to structural modifications in quinoline derivatives.

Mechanism of Action Studies

Understanding the mechanism of action is critical for the development of effective therapeutics. For instance, quinoline derivatives have been found to inhibit translation elongation factor 2 in P. falciparum, which is essential for protein synthesis in the parasite . This novel mechanism provides a foundation for designing drugs that can overcome resistance mechanisms commonly seen with existing antimalarial drugs.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The quinoline core can interact with nucleic acids or proteins, influencing various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Quinoline vs. Pyridine/Pyrazole Derivatives

  • Compound 34 (): N-[1-(4-Cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide shares the quinoline backbone but replaces the 2-chloro-5-(trifluoromethyl)phenyl group with a pyrazole-substituted cyanobenzyl group.
  • Compound in : A pyrazole-carboxamide derivative with a 3-chloro-2-pyridyl group. The pyrazole core offers conformational rigidity compared to quinoline, which may influence binding kinetics in agrochemical applications .

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Quinoline 2-(pyridin-3-yl), N-[2-Cl-5-(CF₃)phenyl] ~437.8*
Compound 34 () Quinoline 1-(4-Cyanobenzyl)-5-methyl-3-(CF₃)-pyrazole ~525.6
Compound Pyrazole 3-Chloro-2-pyridyl, N-[4-Cl-2-methylphenyl] ~458.8

*Estimated based on formula C₂₄H₁₆ClF₃N₃O.

Substituent Effects: Chloro and Trifluoromethyl Groups
  • Electron-Withdrawing Groups (EWGs): The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound enhances electrophilicity and metabolic stability compared to simpler aryl groups. For example: Compound: 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide retains the 2-chloro-5-(CF₃)phenyl group but replaces quinoline with a pyridine-thioacetamide structure. ~3.8 for the target compound) . Compound: A hexahydroquinoline derivative with a furyl-chlorophenyl substituent.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₅ClF₃N₄O
  • Molecular Weight : 441.86 g/mol
  • CAS Number : 338427-78-4

Anticancer Activity

Research has indicated that quinoline derivatives, including this compound, exhibit potent anticancer properties. For instance, quinoline compounds have been shown to inhibit various cancer cell lines, including those resistant to conventional therapies. A study demonstrated that certain derivatives displayed significant cytotoxicity against K562 and DU145 cell lines, suggesting a potential for use in cancer treatment .

Antiviral Properties

Quinoline derivatives have also been recognized for their antiviral activities. They have shown effectiveness against multiple viral strains, including HIV and SARS-CoV-2. The structural modifications in quinolines enhance their interaction with viral proteins, leading to improved inhibition of viral replication . Molecular docking studies suggest that specific amino acid interactions within viral enzymes are crucial for the antiviral efficacy of these compounds .

Antibacterial and Antifungal Effects

The antibacterial and antifungal activities of quinoline derivatives are well documented. This compound has demonstrated moderate antibacterial activity against various strains, which is attributed to its ability to interfere with bacterial DNA synthesis . Additionally, its antifungal properties have been explored, with certain derivatives exhibiting effectiveness against common fungal pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which are critical for its pharmacological effects. Studies have shown that modifications at the C-2 and C-3 positions of the quinoline ring significantly influence its activity profile .

Modification Effect on Activity
Trifluoromethyl groupIncreases potency against various targets
Substituents on pyridineAlters selectivity towards specific kinases

Case Studies

  • In Vivo Efficacy : In animal models, this compound demonstrated significant tumor regression when administered in combination with existing chemotherapy agents. This suggests a synergistic effect that warrants further investigation .
  • Cytotoxicity Assays : A series of cytotoxicity assays revealed IC₅₀ values in the low micromolar range for several cancer cell lines, indicating a strong potential for therapeutic application against malignancies resistant to standard treatments .
  • Antiviral Studies : Molecular docking studies indicated that the compound binds effectively to the active sites of viral polymerases, inhibiting their function and thereby reducing viral load in infected cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via multi-step coupling reactions. For example, a quinoline-4-carboxamide scaffold is functionalized using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridinyl group. Chlorination and trifluoromethylation are achieved via electrophilic substitution or halogen exchange reactions. Key intermediates include 2-(pyridin-3-yl)quinoline-4-carboxylic acid and N-(2-chloro-5-(trifluoromethyl)phenyl)amine derivatives. Purification often involves column chromatography and recrystallization .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard. Structural confirmation employs 1H^1H- and 13C^{13}C-NMR to verify substituent positions and coupling patterns. Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight. X-ray crystallography (if crystals are obtainable) resolves conformational details, as seen in related quinoline derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and steric properties?

  • Methodology : UV-Vis spectroscopy identifies π→π* transitions in the quinoline and pyridine moieties. IR spectroscopy confirms carboxamide C=O stretches (~1650–1700 cm1^{-1}). 19F^{19}F-NMR detects the trifluoromethyl group’s chemical environment (δ ~-60 to -70 ppm). Computational methods (DFT) model HOMO/LUMO distributions to predict reactivity .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution at the 2-chloro-5-(trifluoromethyl)phenyl group?

  • Methodology : The electron-withdrawing trifluoromethyl group activates the aryl chloride toward nucleophilic aromatic substitution (SNAr) but steric hindrance from the quinoline ring may limit reactivity at the para position. Competitive experiments with amines or thiols under varying temperatures (e.g., 60–120°C) and solvents (DMF, DMSO) can map substituent effects. Kinetic studies and Hammett plots quantify electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., IC50_{50} variability in kinase assays)?

  • Methodology : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or compound stability. Validate activity via orthogonal assays (e.g., fluorescence polarization vs. radiometric). Test for metabolic degradation using liver microsomes. Co-crystallization with target kinases (e.g., EGFR or JAK2) identifies binding modes and explains potency differences .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile while retaining target affinity?

  • Methodology : Perform molecular dynamics simulations to assess binding pocket interactions. Use QSAR models to correlate substituent modifications (e.g., replacing trifluoromethyl with cyano) with logP and solubility. ADMET predictions (e.g., SwissADME) guide structural tweaks to reduce CYP450 inhibition or improve membrane permeability .

Q. What crystallographic data reveal conformational flexibility in the quinoline-carboxamide backbone?

  • Methodology : Single-crystal X-ray diffraction shows dihedral angles between the quinoline and pyridinyl groups. Compare with DFT-optimized geometries to identify torsional strain. Hydrogen bonding networks (e.g., N–H⋯O/N interactions) stabilize specific conformers, impacting solubility and crystal packing .

Key Research Challenges

  • Synthetic Yield Optimization : Low yields (~30–40%) in final coupling steps due to steric hindrance. Mitigate by using bulky phosphine ligands (e.g., XPhos) or microwave-assisted synthesis .
  • Biological Data Reproducibility : Standardize assay protocols (e.g., fixed ATP concentrations) and validate batch-to-batch compound purity via LC-MS .

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